(+/-)-Taxifolin

Description

Dihydroquercetin is a natural product found in Prunus lycioides, Cryptomeria japonica, and other organisms with data available.

Properties

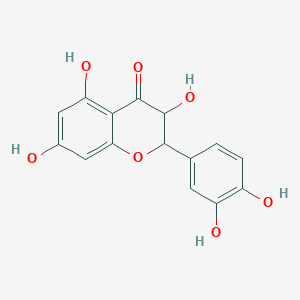

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,14-19,21H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQWRCVTCMQVQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60859394 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(+/-)-Taxifolin basic physicochemical properties

An In-Depth Technical Guide to the Physicochemical Properties of (+/-)-Taxifolin for Drug Development Applications

Introduction

Taxifolin, also known as dihydroquercetin, is a prominent member of the flavanonol subclass of flavonoids, a diverse group of polyphenolic secondary metabolites found in many plants.[1][2] It is abundant in natural sources such as the Siberian larch, milk thistle, and certain varieties of onions and vinegars.[1] As a potent antioxidant and anti-inflammatory agent, taxifolin has garnered significant interest from the pharmaceutical and nutraceutical sectors for its potential therapeutic applications in managing a range of chronic and degenerative disorders.[1][2][3]

However, the transition from a promising bioactive compound to a viable therapeutic product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Issues such as poor aqueous solubility and chemical instability can severely limit its bioavailability and shelf-life, thereby hindering clinical efficacy.[3][4] This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the core physicochemical characteristics of this compound. By synthesizing technical data with field-proven insights, this document aims to elucidate the causal relationships between taxifolin's molecular structure and its physical behavior, offering a foundational understanding for overcoming its inherent formulation challenges.

Chemical Identity and Molecular Structure

This compound is a racemic mixture of the stereoisomers of 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydro-4H-1-benzopyran-4-one.[1] Its structure is characterized by the classic C6-C3-C6 flavonoid skeleton, consisting of two benzene rings (A and B) linked by a three-carbon heterocyclic C-ring.[2][5] The presence of five hydroxyl groups and a catechol moiety on the B-ring are critical determinants of its chemical reactivity and biological activity.[3]

A key structural feature of taxifolin is the presence of two stereocenters at the C2 and C3 positions of the C-ring, which gives rise to four possible stereoisomers.[1][5] The naturally predominant form, (+)-taxifolin, possesses a (2R,3R) configuration.[1][5] Understanding this stereochemistry is vital, as different isomers can exhibit varied biological activities and metabolic fates.

| Identifier | Value | Reference |

| Systematic IUPAC Name | (2R,3R)-rel-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-4H-1-benzopyran-4-one | [6] |

| Common Names | This compound, (±)-Dihydroquercetin | [7][8] |

| CAS Number | 480-18-2 (for the racemate) | [1][8] |

| Chemical Formula | C₁₅H₁₂O₇ | [1] |

| Molecular Weight | 304.25 g/mol | [1][7] |

Core Physicochemical Properties

The therapeutic potential of any active pharmaceutical ingredient (API) is fundamentally governed by its physicochemical properties. For taxifolin, these characteristics present a double-edged sword: the polyphenolic structure responsible for its antioxidant effects also introduces significant challenges in solubility and stability.

| Property | Value | Significance in Drug Development | Reference |

| Melting Point | 230-237 °C (with decomposition) | High melting point suggests a stable crystalline lattice, which often correlates with low aqueous solubility. | [1][5][9] |

| logP (octanol/water) | 0.95 - 1.5 (Experimental/Computed) | Indicates a relatively hydrophilic nature, which can limit passive diffusion across lipid-rich biological membranes. | [7][10][11] |

| pKa (Strongest Acidic) | ~7.74 (Predicted) | The phenolic hydroxyl groups can ionize. At physiological pH (~7.4), a mix of neutral and anionic species exists, affecting solubility and membrane transport. | [12][13] |

| Polar Surface Area (PSA) | 127.45 Ų | A high PSA suggests strong intermolecular hydrogen bonding, contributing to low volatility and poor membrane permeability. | [12][13] |

| H-Bond Donors | 5 | The numerous hydroxyl groups can donate hydrogen bonds, enhancing interaction with polar solvents but potentially hindering membrane crossing. | [12][13] |

| H-Bond Acceptors | 7 | The hydroxyl and ketone oxygens act as hydrogen bond acceptors, contributing to its solubility in polar organic solvents. | [12][13] |

Solubility Profile

The solubility of an API is a critical factor influencing its dissolution rate and subsequent absorption. Taxifolin is classified as a poorly water-soluble compound, a primary obstacle to achieving adequate bioavailability.[12][14]

| Solvent | Solubility | Reference |

| Water (room temp.) | 0.87 - 0.96 mg/mL | [14] |

| DMSO | ~30 mg/mL | [6] |

| Dimethylformamide (DMF) | ~30 mg/mL | [6] |

| Ethanol | 3 - 20 mg/mL | [6] |

| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [6] |

The poor aqueous solubility stems from its rigid, planar crystal structure and extensive intermolecular hydrogen bonding, which must be overcome by solvent interactions. While its multiple hydroxyl groups provide sites for hydration, the large hydrophobic carbon backbone dominates.[15] Solubility is significantly higher in polar organic solvents like DMSO and ethanol, which can disrupt the crystal lattice and form favorable hydrogen bonds.[6] Notably, solubility in water increases at higher temperatures, a property leveraged in certain formulation processes like spray drying.[14]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound, providing a reliable measure of its intrinsic solubility. The protocol is designed to ensure that a saturated solution is achieved and accurately measured.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., purified water, phosphate-buffered saline pH 7.4) in a sealed, inert container (e.g., glass vial). The excess solid is crucial to ensure equilibrium is reached with a saturated solution.

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours). This duration should be sufficient to ensure equilibrium is reached, which can be confirmed by taking measurements at sequential time points until the concentration plateaus.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation or filtration using a chemically inert, low-binding filter (e.g., 0.22 µm PVDF). This step must be performed carefully to avoid temperature changes that could alter solubility.

-

Quantification: Accurately dilute an aliquot of the clear, saturated supernatant with a suitable solvent.

-

Analysis: Determine the concentration of taxifolin in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), by comparing the response to a standard curve of known concentrations.[16]

-

Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Stability Profile

The chemical stability of taxifolin is a major concern for its development into a reliable pharmaceutical product. Its polyphenolic structure, particularly the catechol B-ring, is highly susceptible to degradation.

-

pH-Dependent Degradation: Taxifolin is extremely unstable under alkaline conditions.[4][17] The deprotonation of its phenolic hydroxyls in basic media makes the molecule highly susceptible to oxidation and rearrangement, leading to the formation of dimers and other degradation products.[3][4] This instability poses a significant challenge for oral formulations, as the compound must survive the neutral to slightly alkaline environment of the small intestine.

-

Thermal and Environmental Stability: While relatively stable in its solid, crystalline form at room temperature, its degradation is accelerated by heat, especially in the presence of humidity.[4][17] This necessitates controlled storage conditions (cool and dry) to maintain potency.

-

Photostability: In contrast to its lability towards pH and heat, taxifolin is considered relatively stable against degradation by light.[4][17]

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying potential degradation pathways, understanding the intrinsic stability of a drug molecule, and developing stability-indicating analytical methods as mandated by regulatory bodies like the ICH.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a hydroalcoholic mixture).

-

Stress Conditions: Aliquot the stock solution and subject it to a series of stress conditions in parallel:

-

Acid Hydrolysis: Add 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C).

-

Base Hydrolysis: Add 0.1 M NaOH at room temperature (due to high lability).[17]

-

Oxidation: Add 3-6% hydrogen peroxide (H₂O₂) and keep at room temperature.

-

Thermal Stress (Dry Heat): Store the solid powder in an oven at a high temperature (e.g., 80-100 °C).

-

Thermal Stress (Humid Heat): Store the solid powder in a humidity chamber (e.g., 80 °C, 75% RH).

-

Photostability: Expose the solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Time Points: Sample each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid and base samples before analysis.

-

Analysis: Analyze all samples using a stability-indicating HPLC method. The goal is to achieve partial degradation (e.g., 5-20%) to ensure that the primary degradation products can be observed and separated from the parent peak.

-

Peak Purity: Assess the purity of the main taxifolin peak using a photodiode array (PDA) detector to ensure no co-eluting degradation products are present.

Implications for Drug Development and Formulation

The physicochemical profile of this compound clearly indicates that its primary hurdles for successful drug development are its poor aqueous solubility and significant chemical instability, particularly in alkaline environments. These properties directly translate to low oral bioavailability, as the compound may not fully dissolve in the gastrointestinal fluids and can degrade before it has a chance to be absorbed.[3]

Addressing these challenges is the central task for formulation scientists. Several advanced strategies have been explored:

-

Crystal Engineering: Modifying the solid-state form of taxifolin can yield significant benefits. For instance, spray drying a solution of taxifolin can produce an amorphous, spheroidal form.[14][18] This amorphous material lacks a rigid crystal lattice, which dramatically increases its dissolution rate and aqueous solubility (up to 2.2-fold).[14]

-

Inclusion Complexes: Encapsulating taxifolin within the hydrophobic cavity of cyclodextrins (like γ-cyclodextrin) can create inclusion complexes.[19] This shields the molecule from the aqueous environment, preventing precipitation and protecting it from hydrolytic degradation, leading to marked improvements in both solubility (up to 19-fold) and bioavailability (up to 3.7-fold).[16][19]

-

Chemical Modification: The development of prodrugs, such as taxifolin tetra-octanoate (an ester derivative), aims to improve lipophilicity for better membrane permeation and enhance chemical stability by protecting the reactive hydroxyl groups.[20]

Conclusion

This compound is a flavonoid with compelling therapeutic promise, yet its translation into a successful clinical product is fundamentally constrained by its physicochemical properties. Its poor aqueous solubility and pronounced instability in alkaline conditions are significant barriers to achieving reliable oral bioavailability. A thorough understanding of these characteristics—from its solubility profile and pKa to its degradation pathways—is not merely an academic exercise but a prerequisite for rational drug development. The insights gained from this analysis underscore the critical need for enabling formulation technologies, such as amorphization, cyclodextrin complexation, and prodrug strategies, to unlock the full therapeutic potential of this valuable natural compound.

References

-

Wikipedia. Taxifolin. [Link]

-

Shinkar, D. M., et al. (2022). Modification of Taxifolin Properties by Spray Drying. Molecules, 27(21), 7260. [Link]

-

PubChem. (n.d.). 3,5,7,3',4'-Pentahydroxyflavanone. PubChem Compound Summary for CID 471. [Link]

-

PubChem. (n.d.). Taxifolin, (-)-. PubChem Compound Summary for CID 712316. [Link]

-

Human Metabolome Database. (2021). Showing metabocard for (+)-taxifolin (HMDB0303943). [Link]

-

ResearchGate. (n.d.). Chemical structure of taxifolin. [Link]

-

PubChem. (n.d.). Taxifolin. PubChem Compound Summary for CID 439533. [Link]

-

PubChem. (n.d.). (+)-Taxifolin(1-). PubChem Compound Summary for CID 25244891. [Link]

-

Kumar, S., et al. (2022). Physico-chemical and spectroscopic investigation of flavonoid dispersed CnTAB micelles. Journal of Molecular Liquids, 346, 118258. [Link]

-

Stenger Moura, F. C., et al. (2021). Taxifolin stability: In silico prediction and in vitro degradation with HPLC-UV/UPLC-ESI-MS monitoring. Journal of Pharmaceutical Analysis, 11(2), 232-240. [Link]

-

ResearchGate. (n.d.). Taxifolin stability: In silico prediction and in vitro degradation with HPLC-UV/UPLC–ESI-MS monitoring. [Link]

-

FooDB. (2015). Showing Compound (+)-taxifolin (FDB030075). [Link]

-

ResearchGate. (2025). Prediction of Physicochemical Properties of Flavonoids via Modified Reverse Degree Topological Indices. [Link]

-

Zu, Y., et al. (2015). The high water solubility of inclusion complex of taxifolin-γ-CD prepared and characterized by the emulsion solvent evaporation and the freeze drying combination method. International Journal of Pharmaceutics, 478(1), 80-88. [Link]

-

Chen, Y. F., et al. (2019). Physical and Chemical Stability of Formulations Loaded with Taxifolin Tetra-octanoate. Chemical & Pharmaceutical Bulletin, 67(9), 985-991. [Link]

-

Cichońska, M., & Miastkowska, M. (2023). Flavonoids in the Spotlight: Bridging the Gap between Physicochemical Properties and Formulation Strategies. International Journal of Molecular Sciences, 24(17), 13490. [Link]

-

ResearchGate. (n.d.). The high water solubility of inclusion complex of taxifolin-γ-CD prepared and characterized by the emulsion solvent evaporation and the freeze drying combination method | Request PDF. [Link]

-

Ferraz, C. R., et al. (2021). Plant Flavonoids: Chemical Characteristics and Biological Activity. Molecules, 26(17), 5317. [Link]

-

ResearchGate. (2011). (PDF) Flavonoids: Chemical properties and analytical methodologies of identification and quantitation in foods and plants. [Link]

-

Wang, Y., et al. (2023). An insight into novel therapeutic potentials of taxifolin. Frontiers in Pharmacology, 14, 1184535. [Link]

Sources

- 1. Taxifolin - Wikipedia [en.wikipedia.org]

- 2. Plant Flavonoids: Chemical Characteristics and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An insight into novel therapeutic potentials of taxifolin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Taxifolin stability: In silico prediction and in vitro degradation with HPLC-UV/UPLC-ESI-MS monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Taxifolin | 480-18-2 [chemicalbook.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. 3,5,7,3',4'-Pentahydroxyflavanone | C15H12O7 | CID 471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. Taxifolin CAS#: 480-18-2 [m.chemicalbook.com]

- 10. Taxifolin, (-)- | C15H12O7 | CID 712316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Taxifolin | C15H12O7 | CID 439533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Human Metabolome Database: Showing metabocard for (+)-taxifolin (HMDB0303943) [hmdb.ca]

- 13. Showing Compound (+)-taxifolin (FDB030075) - FooDB [foodb.ca]

- 14. Modification of Taxifolin Properties by Spray Drying [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. The high water solubility of inclusion complex of taxifolin-γ-CD prepared and characterized by the emulsion solvent evaporation and the freeze drying combination method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Physical and Chemical Stability of Formulations Loaded with Taxifolin Tetra-octanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (+/-)-Taxifolin: Natural Sources and Advanced Extraction Methodologies

Abstract

(+/-)-Taxifolin, also known as dihydroquercetin, is a bioactive flavonoid of significant interest to the pharmaceutical, nutraceutical, and cosmetic industries due to its potent antioxidant, anti-inflammatory, and cardioprotective properties. This in-depth technical guide provides a comprehensive overview of the primary natural sources of taxifolin and a detailed analysis of various extraction methodologies. We will explore both conventional and advanced extraction techniques, offering a comparative assessment to aid researchers, scientists, and drug development professionals in selecting the most efficacious and sustainable methods for isolating this valuable compound. This guide is designed to bridge the gap between theoretical knowledge and practical application, providing actionable insights and detailed protocols for the extraction and purification of this compound.

Introduction to this compound

Taxifolin is a flavanonol, a subclass of flavonoids, characterized by a C6-C3-C6 skeleton. Its structure, featuring five hydroxyl groups, contributes to its remarkable antioxidant capacity, which is reportedly greater than that of quercetin.[1] This potent free-radical scavenging ability is central to its diverse pharmacological activities, including anti-cancer, anti-microbial, and hepatoprotective effects.[1][2] The growing body of evidence supporting its health benefits has spurred significant interest in identifying rich natural sources and developing efficient extraction and purification technologies.

Principal Natural Sources of this compound

Taxifolin is widely distributed in the plant kingdom, with particularly high concentrations found in coniferous trees. The selection of the raw material is a critical first step that significantly influences the efficiency and economic viability of the extraction process.

Coniferous Trees: A Primary Reservoir

Conifers, particularly those of the Larix (Larch) and Pinus (Pine) genera, are the most commercially significant sources of taxifolin.

-

Larix sibirica (Siberian Larch): The wood and bark of the Siberian larch are among the richest known sources of taxifolin.[3] The heartwood, in particular, contains high concentrations of this flavonoid.[4]

-

Larix gmelinii (Dahurian Larch): This species is another prominent source, with studies demonstrating significant taxifolin content in its wood.[5][6]

-

Pinus roxburghii (Chir Pine) and Cedrus deodara (Deodar Cedar): These coniferous trees also serve as notable sources of taxifolin.

-

Douglas Fir (Pseudotsuga menziesii): Historically, the bark of the Douglas fir was one of the first identified sources of taxifolin.[5]

Other Botanical Sources

Beyond conifers, taxifolin is present in various other plants, fruits, and vegetables, albeit typically in lower concentrations.

-

Silybum marianum (Milk Thistle): The seeds of milk thistle contain a complex of flavonolignans known as silymarin, of which taxifolin is a key component.[7]

-

Allium cepa (Onion): Red onions, in particular, contain taxifolin, primarily in their outer layers.[8]

-

Fruits and Beverages: Taxifolin can also be found in grapes, citrus fruits, olive oil, tea, cocoa, and wine.[8][9] Vinegars aged in cherry wood are also a source of this compound.

Table 1: Comparative Overview of Major Natural Sources of this compound

| Plant Source | Part of Plant | Reported Taxifolin Content/Yield | Reference(s) |

| Larix gmelinii | Wood | Up to 18.63 mg/g | [5] |

| Larix olgensis | Roots | Purity of 95.0% after extraction and purification | [10] |

| Abies nephrolepis | Leaves | Up to 31.03 mg/g | [9] |

| Abies nephrolepis | Bark | Up to 1.44 mg/g | [1] |

| Silybum marianum (Milk Thistle) | Defatted Seeds | Up to 0.6 mg/g | [7] |

| Pinus nigra (Pine Bark) | Bark | 0.94 mg/g | |

| Vitis davidii (Wild Grape) | Fruit Peel | 3.63 mg/kg | [11] |

Extraction Methodologies: A Technical Deep-Dive

The choice of extraction method is paramount and depends on factors such as the desired yield and purity, environmental impact, cost-effectiveness, and scalability. Here, we dissect conventional and advanced techniques for taxifolin extraction.

Conventional Extraction Techniques

These traditional methods, while often straightforward, may have limitations in terms of efficiency, solvent consumption, and potential degradation of the target compound.

This simple technique involves soaking the plant material in a solvent for an extended period at room temperature. For instance, larch wood powder can be macerated in 60% ethanol for 24 hours. While easy to implement, maceration often results in lower yields compared to more advanced methods.

This method utilizes heat to increase the solubility of taxifolin and enhance extraction efficiency. A common protocol involves refluxing the plant material with a solvent. For example, taxifolin has been extracted from Larix olgensis roots using 90% ethanol at 90°C for 3 hours, repeated three times.[10] This method achieved a high purity of 95.0% after crystallization.[10]

A continuous extraction method where the solvent is repeatedly passed through the plant material. While more efficient than simple maceration, it requires longer extraction times and larger solvent volumes, and the prolonged exposure to heat can potentially degrade thermolabile compounds.[12]

Advanced Extraction Techniques: Enhancing Efficiency and Sustainability

Modern extraction methods offer significant advantages over conventional techniques, including reduced extraction times, lower solvent consumption, and improved yields.

UAE utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls disrupts them, facilitating the release of intracellular compounds. This technique significantly accelerates the extraction process.

-

Causality: The mechanical effects of acoustic cavitation enhance mass transfer by increasing solvent penetration into the plant matrix and facilitating the diffusion of the target compounds from the solid to the liquid phase.

Experimental Protocol: Ultrasound-Assisted Extraction of Taxifolin from Abies nephrolepis Leaves [9]

-

Sample Preparation: Grind dried Abies nephrolepis leaves to a fine powder.

-

Extraction Setup: Place the powdered sample in an extraction vessel with the chosen solvent. Immerse the vessel in an ultrasonic bath or use an ultrasonic probe.

-

Optimized Parameters:

-

Solvent: 50% Ethanol

-

Liquid-to-Solid Ratio: 20 mL/g

-

Ultrasonic Frequency: 45 kHz

-

Ultrasonic Power: 160 W

-

Temperature: 332.19 K (59.04 °C)

-

Extraction Time: 39.25 minutes

-

-

Post-Extraction: Separate the extract from the solid residue by filtration or centrifugation.

-

Analysis: Quantify the taxifolin content in the extract using High-Performance Liquid Chromatography (HPLC).

MAE employs microwave energy to heat the solvent and the moisture within the plant cells. This rapid, localized heating creates pressure that ruptures the cell walls, leading to the efficient release of taxifolin.

-

Causality: The direct interaction of microwaves with polar molecules generates heat volumetrically, resulting in a faster and more efficient extraction process compared to conventional heating methods where heat is transferred from the outside in.

Experimental Protocol: Ionic Liquid-Based Microwave-Assisted Extraction (ILMAE) of Taxifolin from Larix gmelinii [5]

-

Sample Preparation: Use powdered Larix gmelinii wood.

-

Solvent Preparation: Prepare a 1.00 M solution of 1-butyl-3-methylimidazolium bromide ([C4mim]Br) in water.

-

Extraction Procedure:

-

Soak the plant material in the ionic liquid solution for 2 hours.

-

Liquid-to-Solid Ratio: 15:1 mL/g

-

Place the mixture in a microwave extractor.

-

Microwave Power: 406 W

-

Microwave Irradiation Time: 14 minutes

-

-

Post-Extraction: Cool the extract and separate it from the solid residue.

-

Analysis: Determine the taxifolin yield using HPLC. This method has been reported to yield up to 18.63 mg/g of taxifolin.[5]

SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. In its supercritical state, CO₂ exhibits properties of both a liquid and a gas, allowing it to effuse through solid materials like a gas and dissolve compounds like a liquid.

-

Causality: The solvating power of supercritical CO₂ can be finely tuned by altering the pressure and temperature, allowing for selective extraction of specific compounds. The addition of a polar co-solvent, such as ethanol, is often necessary to efficiently extract moderately polar compounds like taxifolin.[13]

Conceptual Workflow: Supercritical Fluid Extraction of Taxifolin

-

Pressurization: Liquid CO₂ is pumped to a high pressure, typically above its critical point (73.8 bar).

-

Heating: The pressurized CO₂ is heated above its critical temperature (31.1 °C).

-

Co-solvent Addition (Optional but recommended for Taxifolin): A polar co-solvent like ethanol is introduced into the supercritical CO₂ stream.

-

Extraction: The supercritical fluid mixture is passed through a vessel containing the ground plant material, where it dissolves the taxifolin.

-

Separation: The pressure of the extract is reduced in a separator vessel, causing the CO₂ to return to its gaseous state and the taxifolin to precipitate.

-

Recycling: The gaseous CO₂ can be recompressed and recycled for subsequent extractions.

EAE employs enzymes to break down the structural components of the plant cell wall, such as cellulose, hemicellulose, and pectin. This enzymatic degradation enhances the release of intracellular compounds.

-

Causality: By selectively hydrolyzing the cell wall polysaccharides, enzymes create pores and increase the permeability of the cell wall, thereby improving the extraction efficiency of the target compounds without the need for harsh solvents or high temperatures.[14][15]

Conceptual Protocol: Enzyme-Assisted Extraction of Flavonoids [16]

-

Enzyme Selection: Choose enzymes based on the composition of the plant cell wall (e.g., cellulase, pectinase, xylanase).

-

Incubation: Suspend the plant material in a buffer solution at the optimal pH and temperature for the selected enzyme(s).

-

Enzymatic Hydrolysis: Add the enzyme(s) and incubate for a specific period to allow for cell wall degradation.

-

Extraction: Proceed with a conventional solvent extraction method (e.g., maceration with ethanol) to recover the released taxifolin.

-

Post-Extraction: Separate and analyze the extract as previously described.

Table 2: Comparative Analysis of Taxifolin Extraction Methodologies

| Extraction Method | Principle | Typical Solvents | Key Advantages | Key Disadvantages |

| Maceration | Soaking in solvent at room temperature | Ethanol, Methanol, Water | Simple, low cost, suitable for thermolabile compounds | Time-consuming, lower yield, large solvent consumption |

| Heating/Reflux | Increased solubility at elevated temperatures | Ethanol, Water | Higher yield than maceration, relatively simple | Potential degradation of heat-sensitive compounds, energy-intensive |

| Soxhlet Extraction | Continuous solvent percolation | Ethanol, Methanol | More efficient than maceration | Long extraction times, large solvent volume, potential thermal degradation |

| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation disrupts cell walls | Ethanol, Methanol, Water | Rapid, high efficiency, reduced solvent and energy consumption | Potential for free radical formation at high power, equipment cost |

| Microwave-Assisted Extraction (MAE) | Microwave energy heats solvent and intracellular water, rupturing cells | Ethanol, Water, Ionic Liquids | Very fast, high yield, reduced solvent use, improved purity | Requires specialized equipment, potential for localized overheating |

| Supercritical Fluid Extraction (SFE) | Tunable solvating power of supercritical fluids (e.g., CO₂) | Supercritical CO₂, Ethanol (co-solvent) | "Green" solvent, high selectivity, solvent-free final product | High initial equipment cost, may require co-solvents for polar compounds |

| Enzyme-Assisted Extraction (EAE) | Enzymatic hydrolysis of cell wall components | Aqueous buffers, followed by organic solvents | Mild conditions, high specificity, environmentally friendly | Enzyme cost, requires specific pH and temperature control, longer incubation times |

Visualization of Extraction Workflows

Diagram 1: Conventional vs. Advanced Extraction Workflows

Caption: A comparative workflow of conventional and advanced taxifolin extraction methods.

Diagram 2: Logical Flow for Method Selection

Caption: A decision-making flowchart for selecting a taxifolin extraction method.

Purification of Crude Taxifolin Extract

Following extraction, the crude extract contains a mixture of compounds. Purification is essential to obtain high-purity taxifolin. Common purification techniques include:

-

Column Chromatography: Utilizing stationary phases like silica gel or polyamide resin to separate taxifolin from other components based on polarity.[17] A patent describes a method using AB-8 resin followed by silica gel column chromatography to achieve a purity of 94.35%.[18]

-

Recrystallization: This technique involves dissolving the crude extract in a hot solvent and then allowing it to cool slowly, causing the taxifolin to crystallize out in a purer form. This is often repeated to enhance purity.[10]

Conclusion and Future Perspectives

The selection of an appropriate natural source and an efficient extraction method are fundamental for the successful isolation of this compound. While coniferous woods, particularly larch species, remain the most commercially viable sources, ongoing research may identify other promising botanicals. Advanced extraction techniques such as UAE, MAE, and SFE offer significant advantages in terms of efficiency, sustainability, and yield over conventional methods. The choice of the optimal method will be dictated by the specific research or production goals, balancing factors of yield, purity, cost, and environmental impact. Future research should focus on the development of integrated "green" extraction and purification processes, potentially combining methods like EAE with SFE, to further enhance the sustainability and economic feasibility of producing high-purity taxifolin for its expanding applications in human health.

References

-

Wang, L., et al. (2014). Development of an Ionic Liquid-Based Microwave-Assisted Method for the Extraction and Determination of Taxifolin in Different Parts of Larix gmelinii. Molecules, 19(12), 19471-19490. [Link]

-

Patil, J., et al. (2023). Review on, Biosynthesis, Isolation, Analytical Techniques, and Pharmacological Activities of Taxifolin. International Journal of Pharmaceutical Sciences and Research, 14(10), 4846-4858. [Link]

-

Wei, M., et al. (2020). Ultrasound-Assisted Extraction of Taxifolin, Diosmin, and Quercetin from Abies nephrolepis (Trautv.) Maxim: Kinetic and Thermodynamic Characteristics. Molecules, 25(6), 1362. [Link]

-

Wikipedia. (n.d.). Taxifolin. [Link]

-

Terekhov, R. P., et al. (2024). Diastereomers of Spheroidal Form and Commercially Available Taxifolin Samples. Molecules, 29(1), 245. [Link]

-

Plant Care. (2025). How to Choose the Best Taxifolin Powder: A Complete Buyer's Guide. [Link]

-

Sun, Y., et al. (2023). Optimization of Ultrahigh Pressure Assisted Micellar Extraction of Taxifolin from Larch. Journal of Food Science and Technology. [Link]

-

Das, A., et al. (2021). Pharmacological basis and new insights of taxifolin: A comprehensive review. Biomedicine & Pharmacotherapy, 142, 112004. [Link]

-

Sunil, C., & Xu, B. (2019). An insight into the health-promoting effects of taxifolin (dihydroquercetin). Phytochemistry, 166, 112066. [Link]

-

Li, X., et al. (2018). Characterization and Quantification of Taxifolin Related Flavonoids in Larix olgensis Henry Var. koreana Nakai Extract Analysis and its Antioxidant Activity Assay. Journal of Biological Sciences, 18(4), 182-190. [Link]

-

Wang, Y., et al. (2021). Taxifolin, Extracted from Waste Larix olgensis Roots, Attenuates CCl4-Induced Liver Fibrosis by Regulating the PI3K/AKT/mTOR and TGF-β1/Smads Signaling Pathways. Frontiers in Pharmacology, 12, 636431. [Link]

- CN101830880B - Method for separating and purifying toxifolin from crude extract of processing residues of larch. (2013).

-

Zu, Y., et al. (2014). Micronization of Taxifolin by Supercritical Antisolvent Process and Evaluation of Radical Scavenging Activity. Molecules, 19(1), 1038-1053. [Link]

-

Wallace, S. N., et al. (2003). Extraction of nutraceuticals from milk thistle: part II. Extraction with organic solvents. Applied Biochemistry and Biotechnology, 105-108, 891-903. [Link]

-

Musial, C., et al. (2022). Antifouling Epoxy Coatings with Scots Pine Bark Extracts. Materials, 15(15), 5439. [Link]

-

Chemat, F., et al. (2019). Enzyme-assisted extractions of polyphenols - a comprehensive review. Trends in Food Science & Technology, 88, 1-15. [Link]

- WO2013137844A1 - Method for isolating flavonoid dihydroquercetin (taxifolin) from conifer wood species. (2013).

-

Krivoshapkina, E., et al. (2022). Microwave-Assisted Water Extraction of Aspen (Populus tremula) and Pine (Pinus sylvestris L.) Barks as a Tool for Their Valorization. Plants, 11(12), 1544. [Link]

-

González-Muñoz, A., et al. (2022). Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties. Antioxidants, 11(3), 546. [Link]

-

Pinelo, M., et al. (2011). Enzyme-Assisted Extraction of Phenolic Compounds. Food Engineering: Integrated Approaches. [Link]

-

Tzanova, M., et al. (2020). Conventional and Emerging Extraction Processes of Flavonoids. Processes, 8(9), 1131. [Link]

-

Tzanova, M., et al. (2017). Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials. Processes, 5(4), 65. [Link]

-

Scilit. (2023). Review on, Biosynthesis, Isolation, Analytical Techniques, and Pharmacological Activities of Taxifolin. [Link]

-

Li, Y., et al. (2018). Optimization of Extraction Technology of Taxifolin from Fruit of Vitis davidii by Response Surface Methodology. Food Science. [Link]

-

Al-Younis, Z. K., et al. (2024). Natural deep eutectic liquid and ultrasound-assisted extraction of milk thistle phenolics and their hepatoprotective activities. Frontiers in Nutrition, 11, 1358602. [Link]

-

Wang, Y., et al. (2018). The Application of Supercritical Fluid Extraction in Phenolic Compounds Isolation from Natural Plant Materials. Molecules, 23(10), 2625. [Link]

-

Wang, Y., et al. (2019). Optimization of Enzyme-Assisted Extraction and Purification of Flavonoids from Pinus koraiensis Nut-Coated Film and Antioxidant Activity Evaluation. Molecules, 24(16), 2977. [Link]

-

ResearchGate. (2025). Extraction of nutraceuticals from milk thistle Part II. Extraction with organic solvents. [Link]

-

La-Gatta, M., et al. (2022). Microwave-Assisted Extraction of Bioactive Compounds from Lentil Wastes: Antioxidant Activity Evaluation and Metabolomic Characterization. Molecules, 27(21), 7471. [Link]

-

Zuin, V. G., & Ramin, L. Z. (2018). Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials. Journal of AOAC International, 101(3), 684-693. [Link]

-

Siberian larix extract EX. (n.d.). [Link]

-

ResearchGate. (n.d.). Optimization of arabinogalactan and taxifolin extraction process from Dahurian larch (Larix gmelinii) and evaluation of the effects on activities of α‐amylase, α‐glycosidase, and pancreatic lipase in vitro. [Link]

-

Wesołowska, O., et al. (2023). Recent Progress in Fermentation of Asteraceae Botanicals: Sustainable Approaches to Functional Cosmetic Ingredients. Molecules, 28(14), 5472. [Link]

-

Sarker, S. D., & Nahar, L. (2012). Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review. Natural Product Communications, 7(10), 1389-1400. [Link]

-

Carrier, D. J., et al. (2003). Extraction of nutraceuticals from milk thistle: I. Hot water extraction. Applied Biochemistry and Biotechnology, 105-108, 881-889. [Link]

-

Mukhtar, H., et al. (2024). Natural deep eutectic liquid and ultrasound-assisted extraction of milk thistle phenolics and their hepatoprotective activities. Frontiers in Nutrition, 11, 1358602. [Link]

-

Li, Y., et al. (2020). Green and Efficient Processing of Wood with Supercritical CO2: A Review. Polymers, 12(11), 2643. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Optimization of Ultrahigh Pressure Assisted Micellar Extraction of Taxifolin from Larch [agris.fao.org]

- 3. Development of an ionic liquid-based microwave-assisted method for the extraction and determination of taxifolin in different parts of Larix gmelinii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of an Ionic Liquid-Based Microwave-Assisted Method for the Extraction and Determination of Taxifolin in Dif… [ouci.dntb.gov.ua]

- 5. Development of an Ionic Liquid-Based Microwave-Assisted Method for the Extraction and Determination of Taxifolin in Different Parts of Larix gmelinii - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Extraction of nutraceuticals from milk thistle: part II. Extraction with organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Ultrasound-Assisted Extraction of Taxifolin, Diosmin, and Quercetin from Abies nephrolepis (Trautv.) Maxim: Kinetic and Thermodynamic Characteristics | Semantic Scholar [semanticscholar.org]

- 9. Ultrasound-Assisted Extraction of Taxifolin, Diosmin, and Quercetin from Abies nephrolepis (Trautv.) Maxim: Kinetic and Thermodynamic Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Taxifolin, Extracted from Waste Larix olgensis Roots, Attenuates CCl4-Induced Liver Fibrosis by Regulating the PI3K/AKT/mTOR and TGF-β1/Smads Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optimization of Extraction Technology of Taxifolin from Fruit of Vitis davidii by Response Surface Methodology [agris.fao.org]

- 12. mdpi.com [mdpi.com]

- 13. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. Redirecting [linkinghub.elsevier.com]

- 16. Optimization of Enzyme-Assisted Extraction and Purification of Flavonoids from Pinus koraiensis Nut-Coated Film and Antioxidant Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scialert.net [scialert.net]

- 18. CN101830880B - Method for separating and purifying toxifolin from crude extract of processing residues of larch - Google Patents [patents.google.com]

The Multifaceted Pharmacological Landscape of (+/-)-Taxifolin: A Technical Guide for Researchers

Introduction: Unveiling the Potential of a Potent Flavonoid

Taxifolin, also known as dihydroquercetin, is a flavonoid found in various plants, including the Siberian larch, milk thistle, and Douglas fir.[1] This natural compound has garnered significant attention within the scientific community for its broad spectrum of biological activities and promising therapeutic potential.[1][2] As a potent antioxidant and anti-inflammatory agent, taxifolin is being investigated for its role in mitigating a variety of pathological conditions, ranging from cardiovascular and neurodegenerative diseases to cancer.[3][4] This technical guide provides an in-depth exploration of the biological activities and pharmacological effects of (+/-)-taxifolin, offering researchers, scientists, and drug development professionals a comprehensive resource to support their investigations into this versatile molecule. We will delve into the mechanistic underpinnings of its actions, provide detailed experimental protocols for its evaluation, and summarize key quantitative data to facilitate comparative analysis.

Part 1: Core Biological Activities and Underlying Mechanisms

Taxifolin's therapeutic potential stems from its ability to modulate multiple cellular pathways, primarily centered around its antioxidant and anti-inflammatory properties. These core activities form the foundation for its diverse pharmacological effects.

Potent Antioxidant Activity

Taxifolin is a powerful antioxidant, effectively neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage.[2] This activity is crucial in preventing cellular and DNA damage, which are implicated in aging and numerous chronic diseases.[2] The antioxidant capacity of taxifolin is attributed to its chemical structure, which allows it to donate hydrogen atoms and scavenge free radicals.[5]

Key Mechanisms:

-

Direct Radical Scavenging: Taxifolin directly quenches free radicals such as the hydroxyl radical (•OH) and the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[5][6]

-

Activation of the Nrf2 Pathway: Taxifolin activates the Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[1] This leads to an enhanced cellular defense against oxidative stress.

Experimental Workflow: Assessing Antioxidant Activity

A common in vitro method to determine the radical scavenging activity of a compound like taxifolin is the DPPH assay.

Caption: Workflow for DPPH Radical Scavenging Assay.

Detailed Protocol: DPPH Radical Scavenging Assay [5][7][8]

-

Reagent Preparation:

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of this compound in methanol to obtain a range of concentrations.

-

A positive control, such as ascorbic acid or Trolox, should be prepared in the same manner.

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of each taxifolin dilution to the wells.

-

Add the DPPH solution to each well and mix thoroughly.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the taxifolin sample.

-

The IC50 value, the concentration of taxifolin required to inhibit 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the concentration of taxifolin.

-

Broad Anti-inflammatory Effects

Chronic inflammation is a hallmark of many diseases. Taxifolin exhibits significant anti-inflammatory properties by modulating key inflammatory pathways.[1][2]

Key Mechanisms:

-

Inhibition of NF-κB Signaling: Taxifolin has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1]

-

Modulation of MAPK Pathways: Taxifolin can regulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, which are critically involved in the inflammatory response.[9]

-

Inhibition of Pro-inflammatory Enzymes: It can inhibit the expression and activity of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1]

Signaling Pathway: Taxifolin's Modulation of Inflammatory Responses

Caption: Taxifolin's inhibitory effects on MAPK and NF-κB signaling pathways.

Part 2: Pharmacological Effects Across Different Disease Models

The potent antioxidant and anti-inflammatory activities of taxifolin translate into a wide array of pharmacological effects, which have been demonstrated in numerous preclinical models.

Cardioprotective Effects

Taxifolin has shown significant promise in protecting the cardiovascular system.[3][10][11]

Key Findings:

-

Myocardial Infarction Models: In rodent models of myocardial infarction induced by isoproterenol or coronary artery ligation, taxifolin treatment has been shown to reduce infarct size, improve cardiac function, and decrease oxidative stress and inflammation.[12][13][14][15][16][17]

-

Mechanism of Action: The cardioprotective effects are mediated through the activation of the Nrf2/HO-1 pathway and the inhibition of apoptosis.[17] It also modulates the PI3K/Akt signaling pathway, which is crucial for cell survival.[10]

Experimental Model: Myocardial Infarction in Rats [12][18]

-

Animal Preparation: Male Sprague-Dawley or Wistar rats are anesthetized.

-

Surgical Procedure: A left thoracotomy is performed, and the heart is exposed. The left anterior descending (LAD) coronary artery is ligated with a suture.

-

Drug Administration: Taxifolin (e.g., 50 mg/kg, orally) can be administered as a pretreatment or post-ligation.[16]

-

Evaluation: After a set period (e.g., 24 hours or longer), cardiac function is assessed using echocardiography. The heart is then excised for histological analysis to determine infarct size and for biochemical assays to measure markers of oxidative stress and inflammation.

Neuroprotective Properties

Taxifolin exhibits neuroprotective effects in various models of neurological disorders.[4]

Key Findings:

-

Stroke Models: In mouse models of transient middle cerebral artery occlusion (tMCAO), taxifolin has been shown to reduce infarct volume and improve neurological deficits.[19][20][21][22][23]

-

Neurodegenerative Disease Models: Studies suggest that taxifolin can inhibit the aggregation of amyloid-β peptides, a key pathological feature of Alzheimer's disease.[24][25][26][27] It also protects neurons from oxidative stress-induced apoptosis.

-

Mechanism of Action: The neuroprotective effects of taxifolin are linked to its ability to suppress neuroinflammation, reduce oxidative stress, and modulate signaling pathways such as PI3K/Akt and NF-κB.[28]

Anticancer Activity

Taxifolin has demonstrated anticancer properties in various cancer cell lines.[29]

Key Findings:

-

Inhibition of Cancer Cell Proliferation: Taxifolin has been shown to inhibit the growth of various cancer cell lines, including liver and prostate cancer cells, in a dose-dependent manner.[29]

-

Induction of Apoptosis: It can induce apoptosis (programmed cell death) in cancer cells.[29]

-

Mechanism of Action: The anticancer effects of taxifolin are associated with the modulation of cell cycle-regulating proteins and the induction of apoptotic pathways. It has also been shown to downregulate the expression of factors involved in angiogenesis and metastasis, such as HIF-1α and VEGF.[29]

Experimental Protocol: MTT Assay for Cell Viability [30][31][32][33][34]

-

Cell Seeding: Seed cancer cells (e.g., HepG2, Huh7) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of taxifolin for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Part 3: Quantitative Data and Pharmacokinetics

A critical aspect of evaluating any potential therapeutic agent is understanding its potency and pharmacokinetic profile.

In Vitro Efficacy (IC50 Values)

The following table summarizes some of the reported IC50 values for taxifolin in various in vitro assays.

| Biological Activity | Assay | Cell Line/System | IC50 Value (µM) | Reference(s) |

| Antioxidant | DPPH radical scavenging | - | ~16-253 | [6][35] |

| •OH radical scavenging | - | ~259 | [6] | |

| Anticancer | Cell Viability (MTT) | HepG2 (Liver Cancer) | 0.15 | [29] |

| Cell Viability (MTT) | Huh7 (Liver Cancer) | 0.22 | [29] | |

| Cell Viability (MTT) | DU 145 (Prostate Cancer) | 500 | [29] |

In Vivo Efficacy (Dosage)

Effective doses of taxifolin in animal models vary depending on the specific condition being studied.

| Pharmacological Effect | Animal Model | Dosage | Route of Administration | Reference(s) |

| Cardioprotection | Rat (Doxorubicin-induced cardiotoxicity) | 50 mg/kg | Oral | [16] |

| Antihypertensive | Spontaneously Hypertensive Rats | 15, 30, 60 mg/kg | Oral | [36] |

| Neuroprotection | Rat (Rotenone-induced Parkinson's model) | 3 days of treatment | - | [1] |

Pharmacokinetics and Bioavailability

The therapeutic efficacy of taxifolin is influenced by its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Bioavailability: Studies in rats have reported a low absolute oral bioavailability, ranging from 0.17% to 0.49%.[37][38] However, formulation strategies, such as nanodispersions, have been shown to increase bioavailability to 0.75% in rats.[38][39] In rabbits, a higher bioavailability of 36% has been reported after enzymatic hydrolysis of conjugated metabolites in plasma.[38][40]

-

Half-life: The blood half-life of taxifolin has been reported to be approximately 8.9 hours.[24]

Part 4: Translational Perspective and Future Directions

The extensive preclinical data on taxifolin's biological activities have paved the way for its investigation in human clinical trials.

A randomized, double-blind, placebo-controlled clinical trial, the "Taxifolin for prevention of COGnitive impairment (T-COG) trial," has been designed to investigate the efficacy of taxifolin in preventing cognitive decline in patients with mild cognitive impairment or mild dementia.[24][25][26] This trial highlights the translational potential of the promising preclinical neuroprotective data.

Future research should focus on:

-

Optimizing Bioavailability: Developing novel drug delivery systems to enhance the oral bioavailability of taxifolin is crucial for its clinical translation.

-

Elucidating Detailed Mechanisms: Further studies are needed to fully unravel the complex molecular mechanisms underlying taxifolin's diverse pharmacological effects.

-

Conducting More Clinical Trials: Well-designed clinical trials are essential to validate the therapeutic efficacy and safety of taxifolin in various human diseases.

Conclusion

This compound is a pleiotropic natural compound with a remarkable range of biological activities, underpinned by its potent antioxidant and anti-inflammatory properties. Its ability to modulate key signaling pathways, including Nrf2, NF-κB, PI3K/Akt, and MAPK, provides a strong mechanistic basis for its observed cardioprotective, neuroprotective, and anticancer effects in preclinical models. While challenges related to its bioavailability remain, ongoing research into formulation strategies and its evaluation in clinical trials hold significant promise for the development of taxifolin as a novel therapeutic agent for a variety of human diseases. This guide provides a solid foundation for researchers to further explore and harness the therapeutic potential of this fascinating flavonoid.

References

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Accessed January 2, 2026. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Taxifolin (Dihydroquercetin): Unlocking its Antioxidant and Anti-inflammatory Potential. Accessed January 2, 2026. [Link]

-

Bio-protocol. 2.7. Transient middle cerebral artery occlusion (tMCAO) in mice. Accessed January 2, 2026. [Link]

-

Bio-protocol. 2.3. Transient middle cerebral artery occlusion (tMCAO). Accessed January 2, 2026. [Link]

-

An insight into novel therapeutic potentials of taxifolin. Frontiers in Pharmacology. 2023;14:1169996. [Link]

-

Sim H-H, Ko J-Y, Gong D-S, et al. Exploring the Protective Effects of Taxifolin in Cardiovascular Health: A Comprehensive Review. Antioxidants. 2024;13(10):1235. [Link]

-

ResearchGate. Exploring the Protective Effects of Taxifolin in Cardiovascular Health: A Comprehensive Review. Accessed January 2, 2026. [Link]

-

Taxifolin for prevention of COGnitive impairment (T-COG trial): a study protocol for a randomized, double-blind, placebo-controlled trial. Frontiers in Neurology. 2025;16:1506013. [Link]

-

PubMed. Taxifolin for prevention of COGnitive impairment (T-COG trial): a study protocol for a randomized, double-blind, placebo-controlled trial. Accessed January 2, 2026. [Link]

-

JoVE. Transient Middle Cerebral Artery Occlusion Model of Stroke. Accessed January 2, 2026. [Link]

-

Sciety. Exploring the Protective Effects of Taxifolin in Cardiovascular Health: A Comprehensive Review. Accessed January 2, 2026. [Link]

-

Protocol for middle cerebral artery occlusion by an intraluminal suture method. Journal of Pharmaceutical and Bioallied Sciences. 2014;6(3):205-208. [Link]

-

Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice. Bio-protocol. 2022;12(3):e4305. [Link]

-

An insight into novel therapeutic potentials of taxifolin. Frontiers. Accessed January 2, 2026. [Link]

-

Taxifolin Inhibits Platelet Activation and Thrombosis by Regulating the PI3K/Akt and MAPK Signaling Pathways. Molecular Nutrition & Food Research. 2025;69(16):e70129. [Link]

-

OMICS International. One-Stage Model of Experimental Myocardial Infarction in Rats. Accessed January 2, 2026. [Link]

-

New Perspectives of Taxifolin in Neurodegenerative Diseases. International Journal of Molecular Sciences. 2022;23(23):15263. [Link]

-

ResearchGate. Taxifolin for prevention of COGnitive impairment (T-COG trial): a study protocol for a randomized, double-blind, placebo-controlled trial. Accessed January 2, 2026. [Link]

-

Taxifolin for Cognitive Preservation in Patients with Mild Cognitive Impairment or Mild Dementia. Nutrients. 2023;15(8):1924. [Link]

-

Springer Nature Experiments. MTT Assay Protocol. Accessed January 2, 2026. [Link]

-

NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. Accessed January 2, 2026. [Link]

-

News-Medical.Net. Preclinical Models of Myocardial Infarction. Accessed January 2, 2026. [Link]

-

DPPH Radical Scavenging Assay. MDPI. Accessed January 2, 2026. [Link]

-

Bio-protocol. 4.4. Total Phenolic, Flavonoid Content and DPPH Assay. Accessed January 2, 2026. [Link]

-

ResearchGate. Determination and pharmacokinetic study of taxifolin in rabbit plasma by high-performance liquid chromatography. Accessed January 2, 2026. [Link]

-

Exploring the Protective Effects of Taxifolin in Cardiovascular Health: A Comprehensive Review. Antioxidants. 2024;13(10):1235. [Link]

-

Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole. Frontiers in Veterinary Science. 2022;9:1069885. [Link]

-

ResearchGate. The main pharmacokinetic parameters of taxifolin after intravenous administration and oral administration of taxifolin and its nanodispersion at a dose of 15 mg/kg. Accessed January 2, 2026. [Link]

-

The mechanism of (+) taxifolin's protective antioxidant effect for •OH-treated bone marrow-derived mesenchymal stem cells. Oncotarget. 2018;9(6):6681-6694. [Link]

-

Slideshare. Screening of drugs used in MI. Accessed January 2, 2026. [Link]

-

Myocardial infarction: animal models. Methods in Molecular Medicine. 2004;98:217-26. [Link]

-

G-Biosciences. DPPH Antioxidant Assay. Accessed January 2, 2026. [Link]

-

Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. Accessed January 2, 2026. [Link]

-

ResearchGate. The IC 50 values of (+) taxifolin and trolox in various assays (μM). Accessed January 2, 2026. [Link]

-

Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Molecules. 2022;27(4):1326. [Link]

-

UHPLC-MS/MS Determination, Pharmacokinetic, and Bioavailability Study of Taxifolin in Rat Plasma after Oral Administration of its Nanodispersion. Molecules. 2016;21(4):485. [Link]

-

ResearchGate. Antioxidant activity of taxifolin: An activity-structure relationship. Accessed January 2, 2026. [Link]

-

In Vivo Antihypertensive and Ex Vivo Vasodilatory Studies of Taxifolin. Molecules. 2024;29(12):2845. [Link]

-

Evaluation of pro-apoptotic potential of taxifolin against liver cancer. Scientific Reports. 2021;11(1):10839. [Link]

-

ResearchGate. (PDF) EFFECT OF TAXIFOLIN ON DOXORUBICIN-INDUCED OXIDATIVE CARDIAC DAMAGE IN RATS: A BIOCHEMICAL AND HISTOPATHOLOGICAL EVALUATION. Accessed January 2, 2026. [Link]

-

Cardioprotective Effect of Taxifolin against Isoproterenol-Induced Cardiac Injury through Decreasing Oxidative Stress, Inflammation, and Cell Death, and Activating Nrf2/HO-1 in Mice. Oxidative Medicine and Cellular Longevity. 2022;2022:9244320. [Link]

Sources

- 1. An insight into novel therapeutic potentials of taxifolin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Exploring the Protective Effects of Taxifolin in Cardiovascular Health: A Comprehensive Review | MDPI [mdpi.com]

- 4. New Perspectives of Taxifolin in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The mechanism of (+) taxifolin’s protective antioxidant effect for •OH-treated bone marrow-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Taxifolin Inhibits Platelet Activation and Thrombosis by Regulating the PI3K/Akt and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Exploring the Protective Effects of Taxifolin in Cardiovascular Health: A Comprehensive Review | Sciety [sciety.org]

- 12. omicsonline.org [omicsonline.org]

- 13. news-medical.net [news-medical.net]

- 14. Screening of drugs used in MI | PPT [slideshare.net]

- 15. Myocardial infarction: animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Cardioprotective Effect of Taxifolin against Isoproterenol-Induced Cardiac Injury through Decreasing Oxidative Stress, Inflammation, and Cell Death, and Activating Nrf2/HO-1 in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole [frontiersin.org]

- 19. bio-protocol.org [bio-protocol.org]

- 20. bio-protocol.org [bio-protocol.org]

- 21. Transient Middle Cerebral Artery Occlusion Model of Stroke [jove.com]

- 22. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Taxifolin for prevention of COGnitive impairment (T-COG trial): a study protocol for a randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Taxifolin for prevention of COGnitive impairment (T-COG trial): a study protocol for a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Taxifolin for Cognitive Preservation in Patients with Mild Cognitive Impairment or Mild Dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Exploring the Protective Effects of Taxifolin in Cardiovascular Health: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Evaluation of pro-apoptotic potential of taxifolin against liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 30. benchchem.com [benchchem.com]

- 31. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 32. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 33. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 34. MTT assay protocol | Abcam [abcam.com]

- 35. researchgate.net [researchgate.net]

- 36. mdpi.com [mdpi.com]

- 37. Frontiers | An insight into novel therapeutic potentials of taxifolin [frontiersin.org]

- 38. researchgate.net [researchgate.net]

- 39. UHPLC-MS/MS Determination, Pharmacokinetic, and Bioavailability Study of Taxifolin in Rat Plasma after Oral Administration of its Nanodispersion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 40. researchgate.net [researchgate.net]

The Enigmatic Flavonoid: A Technical Guide to the Discovery and Scientific Journey of Dihydroquercetin

Abstract

Dihydroquercetin (DHQ), also known as taxifolin, stands as a testament to the intricate chemistry of the natural world. This flavanonol, a subclass of flavonoids, has captivated the scientific community for decades with its potent biological activities, yet its journey from a curious botanical extract to a molecule of significant therapeutic interest has been marked by challenges in extraction, characterization, and bioavailability. This in-depth technical guide provides a comprehensive overview of the discovery and history of dihydroquercetin research, designed for researchers, scientists, and drug development professionals. We will delve into the pioneering moments of its identification, the evolution of extraction and analytical methodologies, and the key scientific milestones that have illuminated its multifaceted pharmacological profile. This guide aims to be a definitive resource, offering not only a historical narrative but also practical, field-proven insights and detailed experimental protocols to empower the next generation of dihydroquercetin research.

A Serendipitous Discovery and the Dawn of Flavonoid Research

The story of dihydroquercetin is intrinsically linked to the broader history of flavonoid research. The initial groundwork was laid in 1814 by the French chemist Michael Eugene Chevrel , who first isolated a yellow pigment from plants that would later be named quercetin, a close chemical relative of dihydroquercetin.[1] The field gained significant momentum in 1936 when Hungarian scientist Szent-Györgyi Albert , who would later receive the Nobel Prize for his work on Vitamin C, along with Istvan Rusniak, discovered a substance in citrus fruits that they termed "Vitamin P".[1] They observed that this substance was crucial for mitigating scurvy by increasing capillary resistance, a property not solely attributable to Vitamin C.[1] This "Vitamin P" was later revealed to be a complex mixture of compounds, leading to the adoption of the term "bioflavonoids".[1]

The specific discovery of dihydroquercetin, or taxifolin, can be traced to the late 1940s at the Oregon Forest Products Laboratory in the United States.[1] In an effort to find commercial applications for the bark of western pine trees, researchers began a thorough chemical investigation of Douglas-fir bark.[1] It was during these studies that a potent antioxidant bioflavonoid was isolated and identified as taxifolin, another name for dihydroquercetin.[1] This discovery was a pivotal moment, though for a considerable time, it was believed that dihydroquercetin was confined to exotic and expensive sources like citrus fruits, grape seeds, and the petals of roses.[1]

A significant breakthrough in the accessibility of dihydroquercetin occurred in the late 1960s in Russia. A team of scientists led by Professor N.A. Tyukavkina from the Irkutsk Institute of Organic Chemistry, in collaboration with other institutions, successfully isolated dihydroquercetin from the wood of the Siberian larch.[1] What made this discovery particularly revolutionary was the ability to obtain the compound as a crystalline powder, a pure individual substance, rather than a crude extract.[1] This achievement opened the door for precise dosing and paved the way for its serious consideration in clinical and preventive medicine.[1] Today, the primary industrial sources for dihydroquercetin are the Siberian larch (Larix sibirica Ledeb) and the Dahurian larch (Larix dahurica Turcz), which can contain up to 2.5% flavonoids, with dihydroquercetin comprising 90-95% of this total.[1]

The Evolution of Extraction and Purification Methodologies

The journey to obtaining pure dihydroquercetin has been one of continuous refinement, moving from rudimentary solvent extractions to sophisticated, high-yield techniques. The primary challenge has always been to efficiently separate the target molecule from a complex matrix of other plant-derived compounds.

Conventional Extraction Techniques

Early methods for extracting dihydroquercetin were relatively straightforward but often suffered from low yields and the use of harsh solvents. These conventional techniques laid the groundwork for future innovations.

| Extraction Method | Solvent(s) | Typical Conditions | Key Limitations |

| Maceration | 60% Ethanol | Room temperature for 24 hours | Time-consuming, lower efficiency |

| Reflux Extraction | 60% Ethanol, Acetone, Water | Boiling point of the solvent for 2-4 hours | Potential for thermal degradation of the compound |

| Stirring Extraction | Water | 50°C for 8 hours | Lower yield compared to organic solvents |

Advanced Extraction and Purification Protocols

To overcome the limitations of conventional methods, researchers have developed more advanced and efficient protocols that often combine different techniques to maximize yield and purity.

This modern approach utilizes the synergistic effects of ultrasound and microwave radiation to enhance extraction efficiency.

Experimental Protocol: Ultrasound-Microwave Assisted Alternant Extraction

-

Material Preparation: Larix gmelinii wood is pulverized to a fine powder.

-

Solvent System: A 60% ethanol solution is used as the extraction solvent with a solid-to-liquid ratio of 1:12.

-

Soaking: The powdered wood is soaked in the solvent for 3 hours.

-

Ultrasound Treatment: The mixture is subjected to ultrasonication for 40 minutes.

-

Microwave Treatment: This is followed by microwave irradiation for 20 minutes.

-

Extraction Repetition: The extraction is typically performed once under these optimized conditions.

-

Analysis: The resulting extract is filtered, and the dihydroquercetin yield is quantified using High-Performance Liquid Chromatography (HPLC).

This method has been shown to provide a significantly higher extraction yield compared to traditional ultrasound-assisted or microwave-assisted methods alone.

Achieving high purity, often required for pharmaceutical applications, necessitates chromatographic separation.

Experimental Protocol: High-Purity Dihydroquercetin via Column Chromatography

-

Initial Extraction: Dihydroquercetin-containing raw material is dissolved in a 20-95% aqueous ethanol solution at 20-29°C to a concentration of 50-250 g/L.[2]

-

Chromatographic System: A column with dynamic axial compression packed with a reversed-phase sorbent (particle size 10-20 microns, pore size 120-200 Å) is used.[2]

-

Elution: The column is eluted with a degassed and modified aqueous ethanol solution under a pressure of 100-500 kg/cm ².[2]

-

Fraction Collection: Eluate fractions are collected and monitored using refractometric and mass spectrometric analysis.[2]

-

Crystallization and Lyophilization: The dihydroquercetin-rich fractions are subjected to crystallization by freezing, followed by filtering and lyophilization to obtain the final high-purity product (≥99.9%).[2]

Characterization and Analytical Techniques

The accurate identification and quantification of dihydroquercetin are paramount for research and quality control. A combination of spectroscopic and chromatographic techniques is employed for its comprehensive characterization.

| Analytical Technique | Purpose | Key Findings and Observations |

| High-Performance Liquid Chromatography (HPLC) | Separation, quantification, and purity assessment. | The most widely used technique for routine analysis. Diode array detectors (DAD) are used for detection at around 290 nm. Mass spectrometry (MS) coupling provides structural information.[3][4] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and stereoisomer identification. | 1H and 13C NMR are used to confirm the molecular structure. Specific signals can distinguish between trans- and cis- diastereomers.[5][6] |

| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis. | Electrospray ionization (ESI) is a common ionization source. Tandem MS (MS/MS) helps in the structural characterization of dihydroquercetin and its derivatives.[3] |

| X-Ray Diffraction (XRD) | Analysis of the crystalline structure. | Can differentiate between crystalline and amorphous forms of dihydroquercetin, which can impact its solubility and bioavailability.[7] |

The Challenge of Bioavailability and Innovative Solutions

A significant hurdle in the therapeutic application of dihydroquercetin is its poor water solubility and consequently low bioavailability.[8][9] The absolute bioavailability of pure dihydroquercetin administered orally has been reported to be as low as 0.49%.[10] This has spurred the development of various innovative drug delivery systems to enhance its absorption and efficacy.

| Bioavailability Enhancement Technique | Mechanism of Action | Reported Improvement in Bioavailability/Solubility |

| Nanoparticle Formulation | Increases surface area for dissolution. | Nanodispersions have shown a 1.59-fold increase in bioavailability compared to the pure substance.[8] |

| Liposomal Encapsulation | Encapsulates DHQ in lipid bilayers for improved absorption. | Liposomal formulations can prolong the presence of DHQ in the bloodstream.[8] |

| Cyclodextrin Complexation | Forms inclusion complexes, increasing water solubility. | Complexation with γ-cyclodextrin increased solubility by 18.5-19.8 times and bioavailability by 3.7 times.[11] |

| Aminomethylation | Chemical modification to introduce more soluble groups. | Aminomethylated derivatives have shown a 16.28-fold increase in solubility and a 6.31-fold increase in dissolution rate.[12] |

| Lyophilization ("Green" Phase Modification) | Creates amorphous forms with higher solubility. | Lyophilization from water-ethanol or water-acetonitrile mixtures increased water solubility by at least 30-fold.[13] |

Unraveling the Biological Activities and Signaling Pathways

Dihydroquercetin exhibits a wide spectrum of biological activities, with its potent antioxidant and anti-inflammatory properties being the most extensively studied.[9][14] These effects are underpinned by its ability to modulate key cellular signaling pathways.

Antioxidant and Anti-inflammatory Mechanisms

Dihydroquercetin's antioxidant prowess stems from its ability to scavenge free radicals and chelate metal ions. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes and cytokines.

Signaling Pathway: Dihydroquercetin's Modulation of Inflammatory Responses

Caption: Dihydroquercetin inhibits inflammatory signaling by targeting IKK and MAPK pathways.

Nrf2-Mediated Antioxidant Response

A key mechanism by which dihydroquercetin exerts its protective effects is through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a master regulator of the cellular antioxidant response.

Experimental Workflow: Investigating Nrf2 Activation by Dihydroquercetin

Caption: Workflow for studying Nrf2 pathway activation by dihydroquercetin.

Recent studies have shown that dihydroquercetin can activate the AMPK/Nrf2/HO-1 signaling axis.[15][16] By activating AMPK, dihydroquercetin promotes the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).[15][16]

Future Directions and Conclusion